molecular formula C10H13N5O2 B2876912 1-Ethyl-3-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole CAS No. 1004644-27-2

1-Ethyl-3-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole

Cat. No. B2876912
CAS RN: 1004644-27-2
M. Wt: 235.247
InChI Key: PEDRFEUKJQXHKP-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole involves the inhibition of specific enzymes and pathways in cells. It inhibits the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle progression and proliferation. It also inhibits the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and immune responses. Additionally, it inhibits the activity of RNA-dependent RNA polymerase (RdRp), which is involved in the replication of viruses.
Biochemical and Physiological Effects
1-Ethyl-3-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in immune cells. Moreover, it has been shown to inhibit the replication of viruses such as hepatitis C virus (HCV) and Zika virus.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Ethyl-3-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole in lab experiments is its ability to selectively inhibit specific enzymes and pathways, which can help in elucidating their roles in various cellular processes. Another advantage is its potential applications in various fields of scientific research, which can lead to the development of new drugs and therapies. One limitation is the lack of information on its pharmacokinetics and toxicity, which can limit its use in clinical settings.

Future Directions

There are several future directions for the research on 1-Ethyl-3-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole. One direction is the optimization of its chemical structure to improve its potency and selectivity. Another direction is the investigation of its pharmacokinetics and toxicity in animal models to assess its safety and efficacy. Moreover, the exploration of its potential applications in other fields such as neurodegenerative diseases and metabolic disorders can provide new insights into its biological activities. Finally, the development of novel synthetic methods for its production can facilitate its availability for research and development purposes.
Conclusion
1-Ethyl-3-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole is a pyrazole derivative that has potential applications in various fields of scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can provide new insights into its biological activities and potential therapeutic applications.

Synthesis Methods

1-Ethyl-3-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole can be synthesized using different methods, including the reaction of 1-ethyl-3-methyl-1H-pyrazol-5-amine with 4-nitrobenzaldehyde in the presence of a catalyst such as ammonium acetate. The reaction mixture is refluxed in ethanol for several hours, and the resulting product is purified using column chromatography. Another method involves the reaction of 1-ethyl-3-methyl-1H-pyrazol-5-amine with 4-nitrobenzyl chloride in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

1-Ethyl-3-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole has potential applications in various fields of scientific research. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Moreover, it has been studied as a potential antiviral agent due to its ability to inhibit the replication of viruses.

properties

IUPAC Name

1-ethyl-3-methyl-4-[(4-nitropyrazol-1-yl)methyl]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-3-13-5-9(8(2)12-13)6-14-7-10(4-11-14)15(16)17/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDRFEUKJQXHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole

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